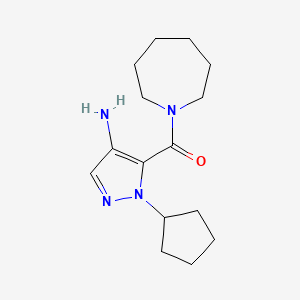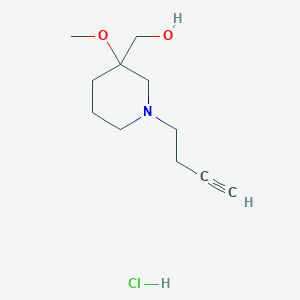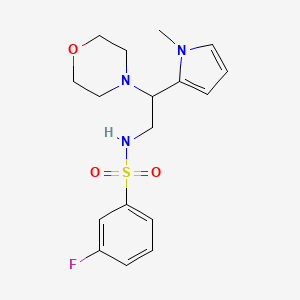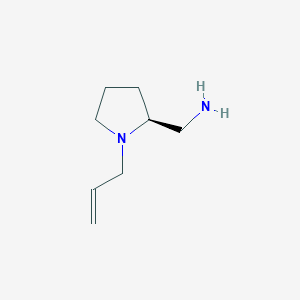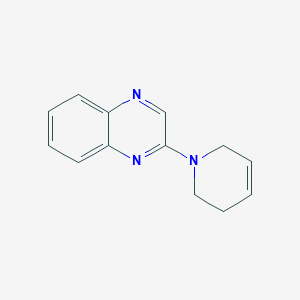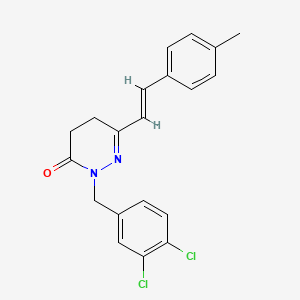
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone" is a derivative of the 4,5-dihydro-3(2H)-pyridazinone class, which has been studied for various pharmacological activities, including platelet aggregation inhibition and hypotensive effects . These compounds have also been investigated for their potential as cardiotonic agents , and their synthesis has been explored to optimize the production of enantiomerically pure substances for pharmaceutical use .
Synthesis Analysis
The synthesis of 4,5-dihydro-3(2H)-pyridazinone derivatives typically involves the cyclization of intermediary compounds such as keto acids with hydrazine hydrate, followed by various condensation reactions to introduce different substituents . The synthesis process can be tailored to produce specific derivatives with desired pharmacological properties, as seen in the synthesis of optically active compounds for enhanced cardiotonic activity . The separation of enantiomers using chiral stationary phases in chromatography has been demonstrated as an efficient method for obtaining pure enantiomers of these compounds .
Molecular Structure Analysis
The molecular structure of 4,5-dihydro-3(2H)-pyridazinone derivatives is characterized by a pyridazinone core with various substituents that can influence the compound's pharmacological activity and physical properties . X-ray crystallography has been used to determine the three-dimensional structure of these compounds, revealing their planarity and the conformational relationship between different rings in the molecule . The molecular geometry and electronic properties have also been studied using density functional theory (DFT) calculations, providing insights into the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of 4,5-dihydro-3(2H)-pyridazinone derivatives includes the ability to undergo various reactions such as dehydrogenation, Michael addition, and reactions with secondary amines to form N-dialkylaminomethyl derivatives . These reactions can be used to modify the structure and introduce new functional groups, potentially altering the compound's biological activity. The behavior of chloro derivatives toward different reagents has also been explored, leading to the synthesis of new compounds with potential pharmacological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-dihydro-3(2H)-pyridazinone derivatives are influenced by their molecular structure. These compounds have been shown to possess moderate antibacterial activity against Gram-positive bacteria . Thermal analysis has indicated that these compounds are thermostable up to their melting points . The vibrational frequencies, electronic absorption spectra, and chemical shift values obtained from spectroscopic studies correlate well with computational predictions, confirming the stability and reactivity of these molecules .
Aplicaciones Científicas De Investigación
Scientific Research Applications of Pyridazinone Derivatives
Biological Activities and Pharmacological Potential : Pyridazinone derivatives, such as those closely related to the specified compound, have been extensively studied for their diverse biological activities. They are recognized for their potential as COX-2 inhibitors, offering a promising avenue for the development of new therapeutic agents with anti-inflammatory, analgesic, and antipyretic properties. For instance, compounds like ABT-963 demonstrate significant selectivity and efficacy in reducing pain, inflammation, and bone loss in preclinical models, highlighting the pharmacological potential of pyridazinone derivatives in treating conditions associated with arthritis and other inflammatory diseases (Asif, 2016).
Synthetic Chemistry and Medicinal Chemistry Applications : Pyridazinone scaffolds are versatile building blocks in organic synthesis, contributing to the development of compounds with significant pharmacological activities. The structural diversity and modifiability of pyridazinone rings allow for the synthesis of derivatives with targeted biological activities, including anticancer, antidiabetic, antiasthmatic, and antimicrobial effects. This versatility underscores the importance of pyridazinone derivatives in medicinal chemistry and drug design, offering a foundation for the strategic development of new therapeutics (Tan & Ozadali Sari, 2020).
Antioxidant Capacity and Chemical Reactivity : The antioxidant properties of pyridazinone derivatives are another area of interest, with implications for addressing oxidative stress-related conditions. These compounds can act as radical scavengers, contributing to the prevention of cellular damage induced by oxidative stress. Their reactivity and interactions with free radicals highlight the potential of pyridazinone derivatives in developing antioxidant therapies and in studying oxidative processes within biological systems (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O/c1-14-2-4-15(5-3-14)6-8-17-9-11-20(25)24(23-17)13-16-7-10-18(21)19(22)12-16/h2-8,10,12H,9,11,13H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTITZDQZJDQCM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3020439.png)


![N-(3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3020443.png)
![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)

![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)
